2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring linked to a disulfanyl group, which is further connected to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-mercaptobenzothiazole with 4-methylpiperazine in the presence of an oxidizing agent to form the disulfide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine.
Imatinib: N-{5-[4-(4-methylpiperazin-1-yl)methyl]benzamido}-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidinamine.
Uniqueness
2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is unique due to its disulfide linkage, which imparts distinct redox properties. This feature differentiates it from other similar compounds and provides unique opportunities for its application in redox biology and chemistry.
Properties
CAS No. |
52663-52-2 |
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Molecular Formula |
C12H15N3S3 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H15N3S3/c1-14-6-8-15(9-7-14)18-17-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-9H2,1H3 |
InChI Key |
GLBXWVFONATVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)SSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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